2-Bromo-4-chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine
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Overview
Description
2-Bromo-4-chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-C]pyridine family This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the imidazo[4,5-C]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-5-bromo-3-methylpyridine with 1,2-diaminoethane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-Bromo-4-chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine
- 2-Bromo-4-chloro-1,6-dimethyl-1H-imidazo[4,5-b]pyridine
- 2-Bromo-4-chloro-1,6-dimethyl-1H-imidazo[4,5-d]pyridine
Uniqueness
2-Bromo-4-chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the imidazo[4,5-C]pyridine core. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
870135-18-5 |
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Molecular Formula |
C8H7BrClN3 |
Molecular Weight |
260.52 g/mol |
IUPAC Name |
2-bromo-4-chloro-1,6-dimethylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C8H7BrClN3/c1-4-3-5-6(7(10)11-4)12-8(9)13(5)2/h3H,1-2H3 |
InChI Key |
ZETOQYXSDRCQEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)Cl)N=C(N2C)Br |
Origin of Product |
United States |
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